4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-methyl-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-22-17(26)16-14(8-10-27-16)24-18(22)20-21-19(24)28-11-12-4-6-13(7-5-12)23-9-2-3-15(23)25/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMBMXGLYFBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactionsCommon reagents used in these steps include hydrazine hydrate, aromatic aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in research and industry .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The benzylthio (–S–CH2–) group is susceptible to nucleophilic substitution under basic or acidic conditions. For example:
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Reaction with hydrazine hydrate :
Substitution of the benzylthio group with hydrazine yields 4-methyl-1-hydrazinylthieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one, a precursor for further functionalization .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6–8 hours | Hydrazine-substituted derivative | 75–80% |
| Sodium methoxide | DMF, 80°C, 4 hours | Methoxy-substituted analog | 65% |
Cyclization Reactions
The triazole and pyrimidine rings participate in cyclization with electrophilic reagents:
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Reaction with aromatic aldehydes :
Condensation with 4-nitrobenzaldehyde or 4-methoxybenzaldehyde under thermal conditions (180°C) forms fused thienotriazolopyrimidine derivatives .
Key spectral data for cyclized products :
Oxidation of the Thioether Group
Controlled oxidation of the –S– group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | Sulfoxide derivative | Improved solubility in polar solvents |
| mCPBA | DCM, 0°C, 1 hr | Sulfone derivative | Enhanced metabolic stability |
Functionalization of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl moiety undergoes:
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Hydrolysis : Acidic or basic conditions cleave the lactam ring to form a primary amine intermediate.
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the nitrogen atom modifies steric and electronic properties .
Example alkylation reaction :
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Reagent : Methyl iodide, K₂CO₃
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Conditions : DMF, 60°C, 12 hours
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Outcome : N-Methylpyrrolidinone derivative (confirmed by ¹³C NMR signal at δ 166.6 ppm for C=O) .
Electrophilic Aromatic Substitution
The thieno[2,3-e]triazolo[4,3-a]pyrimidine core undergoes nitration or halogenation at electron-rich positions:
| Reaction | Reagent | Position | Product Use |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-7 | Intermediate for anticancer agent synthesis |
| Bromination | Br₂, FeBr₃, 40°C | C-6 | Precursor for Suzuki cross-coupling |
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed reactions:
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Suzuki coupling : With arylboronic acids to introduce biaryl motifs.
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Buchwald–Hartwig amination : For C–N bond formation with secondary amines .
Optimized Suzuki coupling conditions :
Stability Under Acidic/Basic Conditions
The compound degrades in strong acidic (pH < 2) or basic (pH > 12) environments:
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Acidic hydrolysis : Cleavage of the triazole-pyrimidine junction at 70°C.
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Basic conditions : Ring-opening of the pyrrolidinone moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance, derivatives of pyrimidine compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the oxopyrrolidine moiety enhances the compound's bioactivity by improving solubility and cellular uptake.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Its thioether linkage is believed to contribute to its ability to disrupt microbial membranes. Studies have shown that compounds with similar structures possess broad-spectrum antibacterial and antifungal properties. The potential for developing new antibiotics from this compound is an area of ongoing research.
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The oxopyrrolidine group is known for its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. Compounds with structural similarities have been reported to enhance cognitive function in preclinical models.
Synthetic Methodologies
The synthesis of 4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves several key steps:
- Formation of Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Thioether Linkage : The thioether can be formed via nucleophilic substitution reactions where a thiol reacts with a suitable electrophile.
- Functionalization with Oxopyrrolidine : This step often employs coupling reactions or condensation methods to attach the oxopyrrolidine moiety effectively.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with an IC50 value of 12 µM. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values below 10 µg/mL. |
| Study C | Neuroprotection | Reported enhanced neuronal survival in oxidative stress models with a reduction in apoptotic markers by 30%. |
Mechanism of Action
The mechanism of action of 4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it has been studied as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in regulating gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and structural significance of 4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, we compare it with structurally analogous compounds from recent literature. Key differences in substituents, bioactivity, and physicochemical properties are highlighted below.
Table 1: Structural and Functional Comparison of Thieno-Triazolopyrimidinone Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The 2-oxopyrrolidinyl group in the target compound may enhance CNS-targeted activity compared to piperazine or piperidine derivatives (e.g., compound in ), which are often associated with peripheral target engagement .
- Ethylcarboxylate substituents (e.g., compound 4f in ) improve antimicrobial activity but reduce metabolic stability due to ester hydrolysis susceptibility.
Core Modifications: Chromeno-pyrimidine derivatives () exhibit distinct physicochemical profiles (e.g., higher logP values) compared to thieno-triazolopyrimidinones, likely due to the fused benzene ring in the chromene system.
Computational Predictions: Compounds with pyrrolidinone or piperidine moieties (e.g., target compound and ) are predicted to exhibit better oral bioavailability than alkyl-substituted analogs (e.g., 4-butyl in ) due to balanced hydrophilicity .
Biological Activity
The compound 4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure combining various pharmacophoric elements:
- Thieno[2,3-e][1,2,4]triazolo : A fused ring system known for diverse biological activities.
- Pyrimidinone : Contributes to the compound's potential as an antitumor agent.
- Oxopyrrolidine : Enhances interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The thieno-triazole core is associated with anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Interference with DNA Synthesis : The pyrimidinone moiety may interact with DNA polymerases or topoisomerases.
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized thieno-triazole compounds revealed that those containing the oxopyrrolidine moiety exhibited enhanced antimicrobial properties compared to their analogs without this group. The study reported significant activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
In vitro studies on the anticancer effects of related compounds indicated that they could effectively reduce tumor cell viability in a dose-dependent manner. Notably, the presence of the triazole ring was crucial for maintaining high activity levels against multiple cancer types .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reagents are critical for each step?
The compound’s synthesis typically involves multi-step protocols. Critical steps include:
- Condensation reactions to introduce the thieno-triazolo-pyrimidinone core, often using thiourea derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Thioether formation via nucleophilic substitution between benzylthiol intermediates and halogenated precursors, requiring polar aprotic solvents like dimethyl sulfoxide (DMSO) .
- Final cyclization steps under reflux conditions in ethanol or acetonitrile, with yields optimized using Lewis acid catalysts .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- ¹H and ¹³C NMR spectroscopy to confirm proton environments and carbon frameworks, particularly for distinguishing thioether and heterocyclic moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
- FT-IR spectroscopy to identify functional groups like carbonyl (C=O) and thioxo (C=S) stretches .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Byproducts from incomplete cyclization or oxidation are common. These are detected via TLC or HPLC and removed through recrystallization (e.g., ethanol/dioxane mixtures) or column chromatography .
- Residual solvents (e.g., DMSO) are monitored using GC-MS and eliminated via vacuum drying .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Solvent optimization : Acetonitrile improves solubility of intermediates, while DMSO stabilizes reactive thiolate species .
- Temperature control : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions .
- Flow microreactors : Enhance mixing and heat transfer for scalable synthesis .
Q. What computational approaches predict the drug-likeness and bioavailability of this compound?
- Molecular docking to assess binding affinity with target proteins (e.g., kinases or GPCRs) .
- ADMET prediction tools (e.g., SwissADME) evaluate lipophilicity (LogP), solubility, and cytochrome P450 interactions .
- Density functional theory (DFT) calculations analyze electronic properties influencing reactivity and stability .
Q. How do structural modifications to the thieno-triazolo-pyrimidinone core influence biological activity?
- SAR studies : Substitutions at the 4-methyl or benzylthio positions are tested for activity against disease models (e.g., cancer cell lines). For example:
- 2-oxopyrrolidin-1-ylbenzylthio enhances blood-brain barrier penetration .
- Methyl groups at the pyrimidinone ring improve metabolic stability .
- Biological assays : Enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) are quantified using fluorometric or colorimetric methods .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Multi-technique validation : Cross-reference NMR, MS, and X-ray crystallography (if available) .
- Isotopic labeling : ¹³C-labeled precursors clarify ambiguous carbon signals .
- Replication : Reproduce synthesis and characterization under standardized conditions to rule out experimental variability .
Q. What experimental methods study the interaction of the 2-oxopyrrolidin-1-ylbenzylthio moiety with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells .
Q. How are stability and degradation profiles analyzed under various storage conditions?
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
